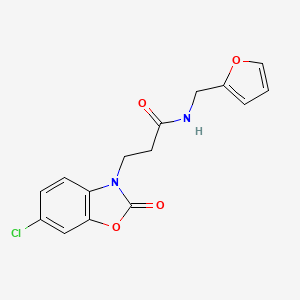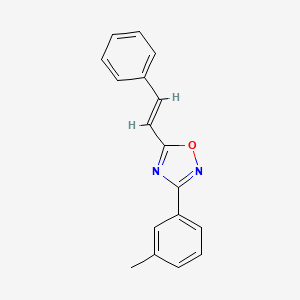![molecular formula C20H15N3O B5414923 2-amino-4-(4-methylphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B5414923.png)
2-amino-4-(4-methylphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile
説明
The compound “2-amino-4-(4-methylphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile” is a type of quinoline, a class of organic compounds that are widely used in medicinal chemistry and drug discovery . Quinolines can be synthesized from unknown methylanilines using the Skraup’s synthesis .
Synthesis Analysis
Quinolines can be synthesized from unknown methylanilines using the Skraup’s synthesis. This involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinolines have been well-studied. The Skraup’s synthesis, for example, involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline .科学的研究の応用
1. Optical and Structural Properties
2-Amino-4-(4-methylphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile and similar compounds exhibit intriguing structural and optical properties. These compounds, when formed into thin films, exhibit nanocrystalline structures dispersed in an amorphous matrix. Their optical properties have been determined through spectrophotometer measurements, revealing significant insights into their absorption parameters and electron transition types (Zeyada, El-Nahass, & El-Shabaan, 2016).
2. Photovoltaic Applications
Studies on the photovoltaic properties of similar quinoline derivatives highlight their potential in organic-inorganic photodiode fabrication. For instance, certain derivatives demonstrate significant rectification behavior and photovoltaic properties, indicating their suitability for use in photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).
3. Antimicrobial and Antibacterial Activities
Some derivatives of this compound class show promising antibacterial activity against various Gram-positive and Gram-negative bacterial strains. This suggests potential applications in the development of new antibacterial agents (Rbaa et al., 2019).
4. Antitumor Properties
Halogenated derivatives of 2-amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile have demonstrated significant cytotoxic activities against various human tumor cell lines, suggesting their potential as antitumor agents(Fouda, 2017). These studies indicate structure-activity relationships where specific substitutions enhance their efficacy against different cancer cell lines.
5. Corrosion Inhibition
In corrosion science, certain derivatives of this compound class have been investigated as corrosion inhibitors. For instance, studies show that these compounds can inhibit copper corrosion in acidic environments, suggesting their utility in materials science and engineering applications (Eldesoky et al., 2019).
6. Dielectric Properties
The impact of substitution groups on the dielectric properties of 4H-pyrano[3,2-c]quinoline derivatives has been explored. These studies provide insights into their AC electrical conductivity and dielectrical behaviors, which are crucial for their potential applications in electronic materials (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
将来の方向性
The field of quinoline research is vast and continually evolving. Quinolines and their derivatives have been the subject of numerous studies due to their wide range of biological activities and their potential as therapeutic agents . Future research may focus on the synthesis of new quinoline derivatives, the exploration of their biological activities, and the development of more efficient and environmentally friendly synthetic methods .
特性
IUPAC Name |
2-amino-4-(4-methylphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c1-12-4-6-13(7-5-12)17-15-9-8-14-3-2-10-23-18(14)19(15)24-20(22)16(17)11-21/h2-10,17H,22H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSCNYBAYYLQHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=C(C=CC=N4)C=C3)OC(=C2C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(3,4-dimethoxyphenyl)vinyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5414844.png)
![5-(2-{5-[(4-chlorophenyl)thio]-2-furyl}vinyl)-3-methyl-4-nitroisoxazole](/img/structure/B5414852.png)


![3-(4-chlorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5414883.png)
![methyl 2-({[4-(2-phenylethyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B5414886.png)
![5-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5414888.png)
![3,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5414896.png)
![4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 1-adamantanecarboxylate](/img/structure/B5414912.png)
![6-[(2,3-dihydroxypropyl)(methyl)amino]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5414916.png)
![N-(3-hydroxypropyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5414924.png)
![{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}(2-furylmethyl)amine hydrochloride](/img/structure/B5414932.png)
![4-cyclobutyl-N-[(1-ethylpiperidin-3-yl)methyl]-6-methylpyrimidin-2-amine](/img/structure/B5414936.png)
![N-[1-[(ethylamino)carbonyl]-2-(4-fluorophenyl)vinyl]benzamide](/img/structure/B5414941.png)